2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
Scientific Research Applications
Synthesis of Heterocycles
Research has demonstrated the utility of related cyanoacetamide derivatives in synthesizing a broad array of heterocyclic compounds. For instance, Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing pyrrole, pyridine, coumarin, and other derivatives, exploring their insecticidal potential against Spodoptera littoralis (Fadda et al., 2017). Similarly, Albratty et al. (2017) focused on synthesizing thiophene, pyrimidine, and coumarin derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and evaluated their antitumor activity, showing some compounds had inhibitory effects comparable to doxorubicin (Albratty et al., 2017).
Antitumor and Antimicrobial Applications
The antitumor and antimicrobial activities of related compounds are significant areas of research. For example, Magubane et al. (2017) investigated the application of (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes in asymmetric transfer hydrogenation of ketones, a process relevant to pharmaceutical synthesis (Magubane et al., 2017). Shams et al. (2010) synthesized heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, with many showing high antiproliferative activity against various human cancer cell lines (Shams et al., 2010).
Novel Therapeutic Approaches
Innovative therapeutic strategies have also been explored using related compounds. Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting potential in treating Alzheimer's disease (Umar et al., 2019).
properties
IUPAC Name |
2-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(13-14-3-1-2-4-14)19-10-12-21-11-7-16(20-21)15-5-8-18-9-6-15/h5-9,11,14H,1-4,10,12-13H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJQVRFMJVPAHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide |
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